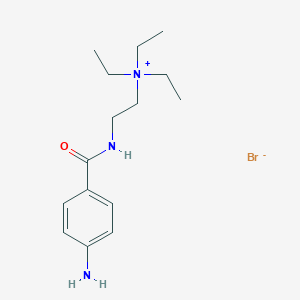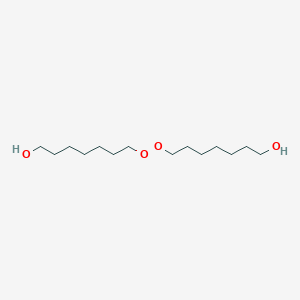
Ethylenebisacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenebisacrylamide (EBAA) is a chemical compound that is widely used in scientific research for a variety of purposes. It is a cross-linking agent that is commonly used in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins. EBAA is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery. In
Mecanismo De Acción
Ethylenebisacrylamide acts as a cross-linking agent by forming covalent bonds between polymer chains. In gel electrophoresis, Ethylenebisacrylamide is used to cross-link polyacrylamide gels, which provides a matrix for the separation of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide is used to cross-link polymer chains to form a three-dimensional network that can absorb and retain large amounts of water.
Biochemical and Physiological Effects
Ethylenebisacrylamide is generally considered to be non-toxic and has low levels of cytotoxicity. However, it should be handled with care as it can cause skin and eye irritation. In gel electrophoresis, Ethylenebisacrylamide can affect the mobility of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide can affect the swelling behavior and mechanical properties of the hydrogel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylenebisacrylamide has several advantages for use in lab experiments. It is a highly efficient cross-linking agent that can be used in small quantities to achieve a high degree of cross-linking. It is also a relatively inexpensive reagent that is readily available from chemical suppliers. However, Ethylenebisacrylamide has some limitations for use in lab experiments. It can be difficult to dissolve in water, which can lead to clumping and uneven cross-linking. It can also affect the mobility of biomolecules in gel electrophoresis, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of Ethylenebisacrylamide in scientific research. One area of interest is the development of new hydrogels for tissue engineering and drug delivery. Researchers are exploring the use of Ethylenebisacrylamide in combination with other cross-linking agents to create hydrogels with specific properties such as mechanical strength and degradation rate. Another area of interest is the development of new methods for gel electrophoresis. Researchers are exploring the use of Ethylenebisacrylamide in combination with other reagents to improve the resolution and sensitivity of gel electrophoresis. Additionally, researchers are exploring the use of Ethylenebisacrylamide in other applications such as chromatography and microfluidics.
Métodos De Síntesis
Ethylenebisacrylamide is synthesized by the reaction of acrylamide and ethylene glycol dimethacrylate (EGDMA) in the presence of a catalyst such as ammonium persulfate. The reaction proceeds via free radical polymerization, resulting in the formation of a cross-linked polymer.
Aplicaciones Científicas De Investigación
Ethylenebisacrylamide is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in gel electrophoresis, which is a technique used to separate and analyze DNA, RNA, and proteins. Ethylenebisacrylamide is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery.
Propiedades
Número CAS |
16783-47-4 |
|---|---|
Fórmula molecular |
AlCl4Cs |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
ethenyl(phenyl)diazene |
InChI |
InChI=1S/C8H8N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7H,1H2 |
Clave InChI |
IQIJRJNHZYUQSD-UHFFFAOYSA-N |
SMILES |
C=CN=NC1=CC=CC=C1 |
SMILES canónico |
C=CN=NC1=CC=CC=C1 |
Sinónimos |
ETHYLENEBISACRYLAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

